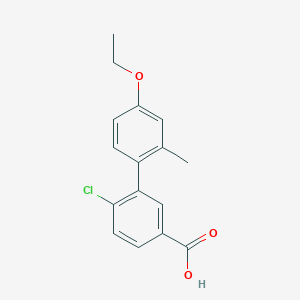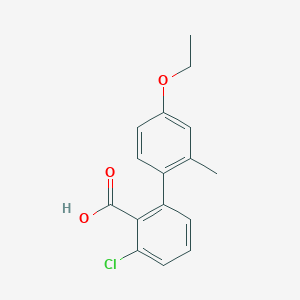
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% (2C4FBA) is a white crystalline solid that is used in a variety of scientific research applications. It is a synthetic organic compound composed of a fluorobenzene ring fused with a phenyl ring and a chloro group, and is used in a variety of laboratory experiments. 2C4FBA is a versatile molecule that can be used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biological experiments. In
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a fluorescent probe for biological experiments. In organic synthesis, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used as a nucleophilic reagent in a variety of reactions, including the synthesis of heterocyclic compounds. In chemical reactions, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used as a catalyst in a variety of reactions, such as the synthesis of polymers. In biological experiments, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used as a fluorescent probe to study the structure and function of proteins and other biomolecules.
Mecanismo De Acción
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a nucleophilic reagent in organic synthesis, meaning it can react with electrophiles such as carbonyl compounds and halides. In chemical reactions, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a catalyst, meaning it can accelerate the rate of a reaction without being consumed by the reaction. In biological experiments, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a fluorescent probe, meaning it can be used to study the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is generally regarded as non-toxic and has very low acute toxicity. It is not known to have any biochemical or physiological effects in humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% in laboratory experiments is that it is a versatile molecule that can be used for a variety of purposes. It is a relatively inexpensive reagent and can be used in a variety of reactions. However, it is important to note that 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is a strong acid, and it is important to use appropriate safety precautions when handling it.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%. It could be used to synthesize new polymers, to study the structure and function of proteins and other biomolecules, or to develop new chemical reactions. Additionally, it could be used to synthesize new heterocyclic compounds or to develop new fluorescent probes for biological experiments. Finally, it could be used to develop new catalysts for chemical reactions or to study the effects of environmental pollutants on biological systems.
Métodos De Síntesis
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is synthesized through a multi-step process that begins with the reaction of 4-chloro-3-cyanophenol and 4-fluorobenzoyl chloride. This reaction produces 4-chloro-3-cyanophenyl 4-fluorobenzoate, which is then reacted with sodium hydroxide to produce 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%. This reaction is carried out in a solvent, such as ethanol, and the product is then purified by recrystallization.
Propiedades
IUPAC Name |
2-(4-chloro-3-cyanophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-13-4-1-8(5-9(13)7-17)12-6-10(16)2-3-11(12)14(18)19/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFKEOLCNDNTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690767 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-99-5 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














